Cas no 312282-17-0 (1,4-dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene)
1,4-dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene
- 1-Benzyl-4-((2,5-dichlorophenyl)sulfonyl)piperazine
- SR-01000519632-1
- STK126786
- 1-benzyl-4-(2,5-dichlorobenzenesulfonyl)piperazine
- Z45509591
- SR-01000519632
- starbld0008351
- 1-benzyl-4-(2,5-dichlorophenyl)sulfonylpiperazine
- MS-8057
- Oprea1_032468
- AKOS002286206
- AG-205/11562291
- MFCD01055796
- MMA28217
- HMS531B05
- 1-benzyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine
- Cerep_001623
- 312282-17-0
-
- MDL: MFCD01055796
- Inchi: 1S/C17H18Cl2N2O2S/c18-15-6-7-16(19)17(12-15)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
- InChI Key: XYUDBWDVIFXSAG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1S(N1CCN(CC2C=CC=CC=2)CC1)(=O)=O)Cl
Computed Properties
- Exact Mass: 384.0466044Da
- Monoisotopic Mass: 384.0466044Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 497
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 49Ų
1,4-dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D170730-0.5mg |
1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene |
312282-17-0 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D170730-1mg |
1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene |
312282-17-0 | 1mg |
$ 80.00 | 2022-06-05 | ||
| TRC | D170730-2.5mg |
1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene |
312282-17-0 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
| abcr | AB163286-1 g |
1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene |
312282-17-0 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163286-5 g |
1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene |
312282-17-0 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163286-10 g |
1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene |
312282-17-0 | 10g |
€482.50 | 2023-05-08 | ||
| Key Organics Ltd | MS-8057-1MG |
1-benzyl-4-(2,5-dichlorobenzenesulfonyl)piperazine |
312282-17-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | MS-8057-5MG |
1-benzyl-4-(2,5-dichlorobenzenesulfonyl)piperazine |
312282-17-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | MS-8057-10MG |
1-benzyl-4-(2,5-dichlorobenzenesulfonyl)piperazine |
312282-17-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | MS-8057-20MG |
1-benzyl-4-(2,5-dichlorobenzenesulfonyl)piperazine |
312282-17-0 | >90% | 20mg |
£76.00 | 2023-04-19 |
1,4-dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene Suppliers
1,4-dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 1,4-dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene
1,4-Dichloro-2-((4-Benzylpiperazinyl)Sulfonyl)Benzene: A Comprehensive Overview
1,4-Dichloro-2-((4-Benzylpiperazinyl)Sulfonyl)Benzene, also known by its CAS number 312282-17-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzene ring substituted with two chlorine atoms at the 1 and 4 positions, and a sulfonyl group attached to the 2 position. The sulfonyl group is further connected to a piperazine ring that is substituted with a benzyl group at the 4 position. This combination of functional groups and structural motifs makes 312282-17-0 a versatile molecule with potential applications in drug design and material science.
The synthesis of 312282-17-0 involves a series of carefully designed organic reactions. The starting material typically begins with a chlorobenzene derivative, which undergoes sulfonation to introduce the sulfonyl group. Subsequent steps involve the introduction of the piperazine moiety, followed by benzylation at the 4 position of the piperazine ring. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of microwave-assisted synthesis and enzymatic catalysts to streamline the production process.
One of the most promising areas of research involving 312282-17-0 is its potential as a building block in drug development. The compound's structure lends itself well to medicinal chemistry applications due to its ability to form hydrogen bonds, its lipophilic properties, and its capacity for bioisosteric replacements. Studies have shown that 312282-17-0 can serve as a scaffold for designing molecules with activity against various therapeutic targets, including kinases, GPCRs, and nuclear receptors.
Recent studies have also highlighted the role of 312282-17-0 in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have investigated its ability to act as an electron acceptor in donor–acceptor complexes, which is crucial for achieving high charge carrier mobility in organic semiconductors.
In terms of biological activity, 312282-17-0 has demonstrated moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While these findings are preliminary, they suggest that further optimization of the compound could lead to more potent inhibitors with therapeutic potential.
The pharmacokinetic properties of 312282-17-0 have also been studied in preclinical models. Early results indicate that the compound has moderate bioavailability and exhibits clearance through hepatic metabolism. These insights are valuable for guiding future drug design efforts aimed at improving the compound's pharmacokinetic profile.
From an environmental perspective, understanding the fate and toxicity of 31228
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